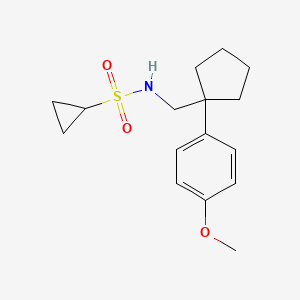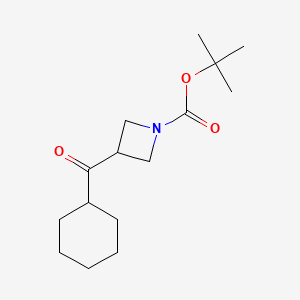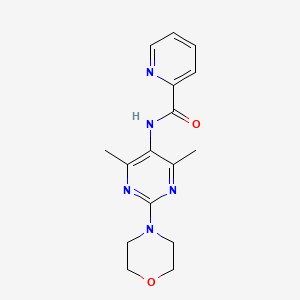![molecular formula C26H23BrN2O4 B2445143 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate CAS No. 328271-25-6](/img/structure/B2445143.png)
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate is a useful research compound. Its molecular formula is C26H23BrN2O4 and its molecular weight is 507.384. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity Assays and Reaction Pathways
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elucidates the reaction pathways underlying ABTS/potassium persulfate decolorization assays of antioxidant capacity, highlighting the formation of coupling adducts with ABTS•+ by some antioxidants. The review suggests that while ABTS-based assays are useful for tracking changes in antioxidant systems, their application requires careful consideration due to potential bias in comparing antioxidants (Ilyasov et al., 2020).
Pharmacological Importance of Isoquinoline Derivatives
- Pharmacological Importance of Isoquinoline Derivatives : A comprehensive review of the biological potentials of isoquinoline (ISOQ) derivatives, highlighting their applications in treating various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumoral effects. This review underscores the significance of ISOQ derivatives in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Redox Mediators in Organic Pollutant Treatment
- Applications of Redox Mediators in Treatment of Organic Pollutants : This paper discusses the use of redox mediators to enhance the degradation efficiency of recalcitrant organic pollutants by enzymes. Highlighting the potential of enzyme–redox mediator systems in future remediation efforts, this approach could be relevant for the development of new treatments for industrial effluents (Husain & Husain, 2007).
Synthetic Protocols for Pharmacologically Important Compounds
- Synthetic Protocols on 6H-Benzo[c]chromen-6-ones : This review covers synthetic methodologies for 6H-benzo[c]chromen-6-ones, compounds of considerable pharmacological importance. The described synthetic approaches and the pharmacological relevance of the resulting compounds could provide insights into methodologies applicable to related compounds, including the target compound of interest (Mazimba, 2016).
Mechanism of Action
Target of action
Compounds containing a piperidine ring, like the one in your compound, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of action
The piperidine ring in your compound might interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
The exact biochemical pathways affected by your compound would depend on its specific targets. Piperidine derivatives are known to be involved in a wide range of biological processes .
Result of action
The molecular and cellular effects of your compound would depend on its specific targets and mode of action. Piperidine derivatives have been found to have a wide range of biological activities .
properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O4/c27-18-7-4-6-17(16-18)26(32)33-15-14-29-24(30)20-9-5-8-19-22(28-12-2-1-3-13-28)11-10-21(23(19)20)25(29)31/h4-11,16H,1-3,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUACXYNXZICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2445063.png)
![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)



![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

